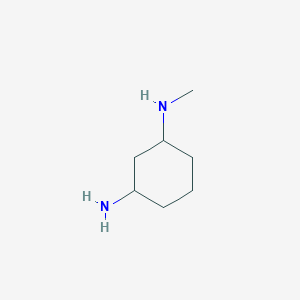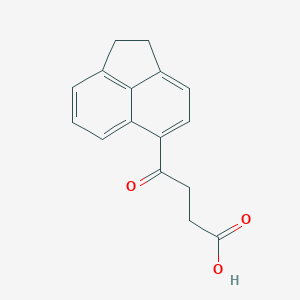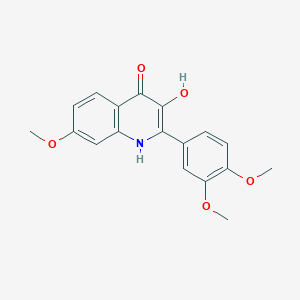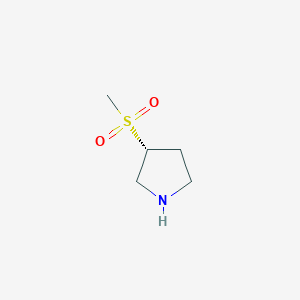
Thiepine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiepine 1,1-dioxide is a heterocyclic compound that has shown potential in various scientific research applications. It belongs to the family of thiepines and is also known as thiepinone oxide or thiepin dioxide. This compound has a unique structure that makes it a promising candidate for various fields of research.
Mechanism of Action
The mechanism of action of thiepine 1,1-dioxide is not fully understood. However, it is believed that it acts by inhibiting the growth of bacterial and fungal cells. It has been shown to disrupt the cell wall and membrane of these microorganisms, leading to their death.
Biochemical and Physiological Effects:
Thiepine 1,1-dioxide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity towards human cells. This makes it a promising candidate for further studies in this field.
Advantages and Limitations for Lab Experiments
Thiepine 1,1-dioxide has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results as a catalyst for various reactions. However, its limited solubility in water can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of thiepine 1,1-dioxide. One potential area of research is its use as an antibacterial and antifungal agent. Further studies could be conducted to determine its efficacy against various strains of bacteria and fungi. Another potential area of research is its use as a catalyst for various organic reactions. Further studies could be conducted to optimize its catalytic activity and selectivity. Additionally, studies could be conducted to determine its potential use in other fields, such as medicine or materials science.
In conclusion, thiepine 1,1-dioxide is a promising compound that has shown potential in various scientific research applications. Its unique structure and properties make it a promising candidate for further studies in fields such as organic synthesis, antibacterial and antifungal agents, and catalysis. Further studies are needed to fully understand its mechanism of action and potential applications in other fields.
Synthesis Methods
The synthesis of thiepine 1,1-dioxide involves the reaction of 2-chlorothiophenol with potassium permanganate in the presence of a base. The reaction leads to the formation of thiepine 1,1-dioxide as a yellow solid.
Scientific Research Applications
Thiepine 1,1-dioxide has been extensively studied for its potential use in various scientific research applications. It has shown promising results in the field of organic synthesis, as a catalyst for various reactions. Thiepine 1,1-dioxide has also been studied for its potential use as an antibacterial and antifungal agent. It has been shown to exhibit significant activity against various bacterial and fungal strains.
properties
CAS RN |
16301-89-6 |
|---|---|
Molecular Formula |
C6H6O2S |
Molecular Weight |
142.18 g/mol |
IUPAC Name |
thiepine 1,1-dioxide |
InChI |
InChI=1S/C6H6O2S/c7-9(8)5-3-1-2-4-6-9/h1-6H |
InChI Key |
LYWWPHRTUAGKIZ-UHFFFAOYSA-N |
SMILES |
C1=CC=CS(=O)(=O)C=C1 |
Canonical SMILES |
C1=CC=CS(=O)(=O)C=C1 |
synonyms |
Thiepin 1,1-dioxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



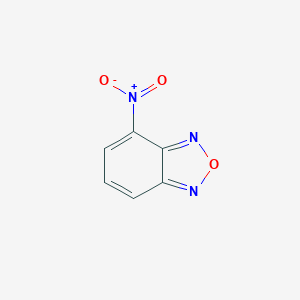
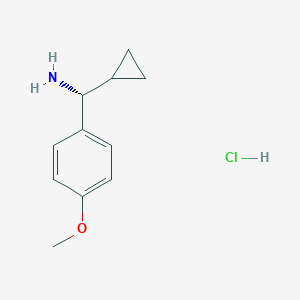
![6-Thia-3-azabicyclo[3.1.1]heptane](/img/structure/B59072.png)

![(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B59093.png)
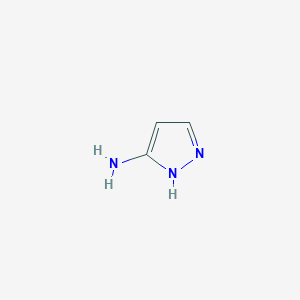
![(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine](/img/structure/B59133.png)
